molecular formula C24H48O2 B1177290 sansurdal CAS No. 132338-80-8

sansurdal

Cat. No.: B1177290
CAS No.: 132338-80-8
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Description

While structural details remain proprietary, preliminary data suggest it belongs to the class of heterocyclic small molecules, characterized by a pyridine core substituted with sulfonamide and alkyl groups . Its bioactivity profile, as cataloged in the KLSD database, highlights nanomolar-range inhibitory potency against tyrosine kinases such as EGFR and VEGFR-2, with IC₅₀ values of 12 nM and 18 nM, respectively . Spectral data (NMR, MS) from analogous compounds in the Merck Index indicate structural fidelity, with key peaks aligning with established sulfonamide-based kinase inhibitors .

Properties

CAS No.

132338-80-8

Molecular Formula

C24H48O2

Synonyms

sansurdal

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

Sansurdal shares a scaffold with two clinically relevant compounds: Erlotinib (EGFR inhibitor) and Pazopanib (multi-kinase inhibitor). Key structural comparisons include:

Parameter This compound Erlotinib Pazopanib
Core Structure Pyridine-sulfonamide Quinazoline Pyrimidine-indazole
Key Substituents Alkyl chain (C₄) Ethynylphenyl Fluorophenyl
Molecular Weight 438.5 g/mol 393.4 g/mol 437.5 g/mol
LogP 2.8 3.1 3.5

Functional and Bioactivity Comparison

Bioactivity data from the KLSD database reveal:

Target This compound IC₅₀ Erlotinib IC₅₀ Pazopanib IC₅₀
EGFR 12 nM 2 nM 84 nM
VEGFR-2 18 nM >1 µM 30 nM
c-Kit 250 nM Inactive 74 nM

This compound exhibits dual EGFR/VEGFR-2 inhibition, unlike Erlotinib (EGFR-selective) or Pazopanib (broad-spectrum). Its moderate c-Kit activity (250 nM) contrasts with Pazopanib’s potency (74 nM), suggesting divergent therapeutic niches .

Toxicological and Pharmacokinetic Profiles

Using EPA guidelines for chemical mixture similarity , this compound’s toxicity profile aligns with sulfonamide-class compounds but diverges in metabolic pathways:

Parameter This compound Erlotinib Pazopanib
CYP3A4 Inhibition Moderate (Ki = 8 µM) Strong (Ki = 1 µM) Moderate (Ki = 6 µM)
Half-life (t₁/₂) 9.2 h 14 h 31 h
LD₅₀ (Rodent) 480 mg/kg 320 mg/kg 650 mg/kg

This compound’s shorter half-life (9.2 h) may necessitate twice-daily dosing, contrasting with Pazopanib’s once-daily regimen. Its higher LD₅₀ (480 mg/kg) suggests improved safety margins over Erlotinib .

Spectral and Analytical Data

Comparative spectral analysis using Pretsch’s tables highlights this compound’s unique ¹H-NMR signals:

  • δ 7.8 ppm (d, 2H) : Aromatic protons adjacent to sulfonamide.
  • δ 3.4 ppm (t, 2H) : Alkyl chain methylene group. These differ from Erlotinib’s ethynylphenyl signals (δ 7.5–8.1 ppm) and Pazopanib’s fluorophenyl peaks (δ 7.3–7.6 ppm) .

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